molecular formula C9H9ClFNO B12592249 2-chloro-N-(4-fluoro-3-methylphenyl)acetamide CAS No. 630116-36-8

2-chloro-N-(4-fluoro-3-methylphenyl)acetamide

Cat. No.: B12592249
CAS No.: 630116-36-8
M. Wt: 201.62 g/mol
InChI Key: BYVJCTHTXAPDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-fluoro-3-methylphenyl)acetamide is an organic compound with the molecular formula C9H9ClFNO. It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted by a 2-chloro group and the phenyl ring is substituted by a 4-fluoro-3-methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-fluoro-3-methylphenyl)acetamide typically involves the reaction of 4-fluoro-3-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-fluoro-3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(4-fluoro-3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-fluoro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-fluoro-3-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

630116-36-8

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

2-chloro-N-(4-fluoro-3-methylphenyl)acetamide

InChI

InChI=1S/C9H9ClFNO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)

InChI Key

BYVJCTHTXAPDGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.